3,3,3-Trifluoro-2-hydroxy-propionitrile

Description

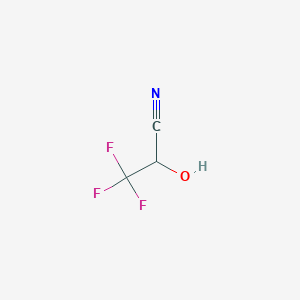

Structure

3D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-2-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3NO/c4-3(5,6)2(8)1-7/h2,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEHLFRBYBGRKPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3,3 Trifluoro 2 Hydroxy Propionitrile

Direct Cyanohydrin Formation from Trifluoromethyl Ketones

The most direct approach to 3,3,3-trifluoro-2-hydroxy-propionitrile involves the addition of a cyanide source to a trifluoromethyl ketone. Significant efforts have been dedicated to controlling the stereochemistry of this transformation.

Catalytic Asymmetric Cyanosilylation Approaches

Catalytic asymmetric cyanosilylation, employing trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, is a powerful method for the enantioselective synthesis of cyanohydrins. The resulting O-silylated cyanohydrin can be readily deprotected to afford the target compound. A variety of chiral catalysts have been developed to facilitate this reaction with high enantioselectivity.

Chiral Lewis bases, particularly modified cinchona alkaloids, have emerged as effective organocatalysts for the cyanosilylation of ketones. acs.org These catalysts can activate the silicon atom of TMSCN, enhancing its nucleophilicity, while simultaneously creating a chiral environment to direct the approach of the cyanide to the ketone. acs.org For instance, quinine (B1679958) and quinidine (B1679956) derivatives have been successfully employed in these transformations. acs.org

In addition to organocatalysts, chiral metal complexes have been extensively investigated. Titanium-based catalysts, in particular, have shown great promise. Complexes generated in situ from titanium(IV) isopropoxide and chiral ligands, such as N-oxides derived from amino alcohols, act as bifunctional catalysts. organic-chemistry.org The titanium center functions as a Lewis acid to activate the carbonyl group of the trifluoromethyl ketone, while the N-oxide moiety acts as a Lewis base to activate the TMSCN. organic-chemistry.org This dual activation strategy leads to efficient and highly enantioselective cyanosilylation.

| Catalyst System | Ketone Substrate | Cyanide Source | Enantiomeric Excess (ee) | Reference |

| Modified Cinchona Alkaloids | Acetal (B89532) Ketones | TMSCN | High | acs.org |

| Chiral N-Oxide-Titanium(IV) Complex | Aromatic & Aliphatic Ketones | TMSCN | up to 94% | organic-chemistry.orgresearchgate.net |

Strecker-Type and Related Cyanation Reactions (e.g., KCN/18-crown-6 (B118740), TMSCN-mediated)

The Strecker reaction and its variations provide another direct route to the desired cyanohydrin scaffold, although traditionally it leads to α-amino nitriles. masterorganicchemistry.com In the context of synthesizing this compound, the focus is on the hydrocyanation of trifluoromethyl ketones.

The use of alkali metal cyanides, such as potassium cyanide (KCN), is an economically attractive option. However, the low solubility of KCN in organic solvents often necessitates the use of phase-transfer catalysts. nih.gov 18-crown-6 is a classic example of a crown ether that can complex with the potassium ion, rendering the cyanide anion more "naked" and nucleophilic in the organic phase. orgsyn.org This approach can facilitate the addition of cyanide to trifluoromethyl ketones.

Trimethylsilyl cyanide (TMSCN) is a more soluble and often more reactive cyanide source for these transformations. taylorandfrancis.com The reaction of TMSCN with trifluoromethyl ketones can be promoted by Lewis acids. taylorandfrancis.com These catalysts activate the carbonyl group, making it more susceptible to nucleophilic attack by the cyanide. A wide range of Lewis acids can be employed, from simple metal halides to more complex organometallic species. taylorandfrancis.com

| Cyanide Source | Catalyst/Additive | Ketone Substrate | Key Features | Reference |

| KCN | 18-crown-6 | Trifluoromethyl Ketones | Phase-transfer catalysis to improve solubility and reactivity of KCN. | nih.govorgsyn.org |

| TMSCN | Lewis Acids (e.g., FeCl₃, NiCl₂) | Trifluoromethyl Ketones | Activation of the carbonyl group for efficient cyanation. | taylorandfrancis.com |

Enantioselective Additions for Chiral Induction

Achieving high levels of enantioselectivity in the addition of cyanide to prochiral trifluoromethyl ketones is a key objective. A variety of chiral catalysts have been developed to induce chirality in the resulting cyanohydrin.

Cinchona alkaloid-derived catalysts are not only effective for cyanosilylation but also for direct hydrocyanation reactions. nih.gov Thiourea-based catalysts incorporating a cinchona alkaloid scaffold have been shown to be highly effective in the enantioselective cyanide addition to trifluoromethyl ketimines, a reaction closely related to the hydrocyanation of ketones. nih.gov These catalysts are thought to operate through hydrogen bonding interactions that organize the transition state in a chiral manner.

Furthermore, versatile catalysts generated in situ from a cinchona alkaloid, an achiral substituted 2,2'-biphenol, and tetraisopropyl titanate have demonstrated broad applicability in the asymmetric cyanation of ketones. nih.gov This system has been successful with TMSCN as the cyanide source, affording high yields and excellent enantioselectivities. nih.gov

| Catalyst Type | Cyanide Source | Enantiomeric Excess (ee) | Reference |

| Cinchona Alkaloid-derived Thiourea | KCN | >95% (for related ketimines) | nih.gov |

| In situ generated Ti-complex with Cinchona Alkaloid and Biphenol | TMSCN | up to 98% | nih.gov |

Indirect Synthetic Routes to the this compound Scaffold

Indirect routes to the target molecule involve the synthesis from precursors that already contain the trifluoromethyl group or through multi-component reactions that assemble the scaffold in a convergent manner.

Transformation of Precursors Bearing the Trifluoromethyl Group

An alternative strategy involves the transformation of readily available starting materials that already incorporate the trifluoromethyl moiety. One such approach starts from a trifluoroacetic acid ester. google.com In a multi-step process, the ester can be converted to trifluoroacetone, which is then reacted with a cyanide source to form the desired this compound. google.com This method leverages the commercial availability of trifluoroacetic acid and its derivatives.

Another potential precursor is trifluoroethanol. While direct conversion to the target cyanohydrin is challenging, it can be oxidized to trifluoroacetaldehyde (B10831), which can then undergo a cyanation reaction. The high volatility and reactivity of trifluoroacetaldehyde, however, can present practical challenges.

| Precursor | Key Transformation Steps | Advantages | Reference |

| Trifluoroacetic acid ester | 1. Conversion to trifluoroacetone. 2. Cyanation of trifluoroacetone. | Utilizes readily available starting materials. | google.com |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could potentially be adapted for the synthesis of the this compound scaffold. wikipedia.orgnih.gov

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (such as a trifluoromethyl ketone), and an isocyanide to form an α-acyloxy amide. organic-chemistry.org While the direct product is not the target cyanohydrin, the α-hydroxy amide core is formed. Subsequent chemical transformations could potentially convert the amide and acyloxy groups to the desired nitrile and hydroxyl functionalities.

The Ugi reaction is a four-component reaction involving a ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov This reaction is highly versatile and has been used to create a wide variety of α-amino acid derivatives. researchgate.net Similar to the Passerini reaction, the Ugi reaction with a trifluoromethyl ketone would not directly yield the target molecule, but it would provide a highly functionalized intermediate that could be a precursor to this compound through further synthetic manipulations. The development of MCRs that directly lead to trifluoromethylated cyanohydrins remains an active area of research.

| Multi-Component Reaction | Reactants | Potential Intermediate | Reference |

| Passerini Reaction | Trifluoromethyl ketone, carboxylic acid, isocyanide | α-Acyloxy amide | wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Trifluoromethyl ketone, amine, carboxylic acid, isocyanide | α-Acylamino amide | nih.govresearchgate.net |

Methodological Advancements in this compound Synthesis

Recent progress in synthetic organic chemistry has led to the development of more sustainable and efficient methods for producing complex molecules like this compound. These advancements prioritize safety, reduce environmental impact, and enhance process efficiency.

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize or eliminate the use and generation of hazardous substances. msu.edunih.gov In the context of this compound synthesis, this often involves the use of biocatalysis, which offers high selectivity under mild reaction conditions. scribd.com

Biocatalytic approaches, particularly the use of enzymes, align with several key principles of green chemistry, including waste prevention, the use of renewable feedstocks, and catalysis. msu.eduresearchgate.net Enzymes such as hydroxynitrile lyases (HNLs) are highly efficient in catalyzing the asymmetric addition of hydrogen cyanide to carbonyl compounds, a key step in the synthesis of cyanohydrins like this compound. rsc.org The use of biocatalysts can lead to high enantiomeric excess, which is crucial for the synthesis of chiral molecules. researchgate.net

The enzymatic synthesis of cyanohydrins can be performed in aqueous systems, reducing the need for volatile and often toxic organic solvents. diva-portal.org Furthermore, the immobilization of enzymes allows for their reuse, which improves the economic viability and sustainability of the process. researchgate.net Research into the biocatalytic resolution of related trifluoromethylated compounds has demonstrated the potential for achieving high yields and enantiopurity. For instance, the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide using an amidase from Klebsiella oxytoca yielded the desired (R)-acid with high enantiomeric excess. researchgate.net While not a direct synthesis of the nitrile, this highlights the power of biocatalysis in producing enantiomerically pure trifluoromethyl-containing building blocks.

| Enzyme Type | Substrate | Product | Key Findings |

| Hydroxynitrile Lyase (HNL) | Aldehydes/Ketones + HCN | Cyanohydrins | High enantioselectivity, mild reaction conditions. rsc.org |

| Amidase | Racemic Amide | Enantiopure Acid and Amide | Successful kinetic resolution of a related trifluoromethyl compound. researchgate.net |

| Nitrilase | 3-hydroxypropionitrile | 3-hydroxypropionic acid | Effective hydrolysis under green conditions. researchgate.net |

Flow chemistry, or continuous processing, has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch methods. durham.ac.uk These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scale-up. elsevierpure.com For reactions involving hazardous reagents like cyanides, the small reaction volumes in continuous flow reactors significantly mitigate safety risks. rsc.org

The synthesis of fluorinated compounds and nitriles has been successfully demonstrated using continuous flow setups. rsc.orgchemistryviews.org For the synthesis of this compound, a continuous flow process could involve the reaction of a trifluoromethyl ketone with a cyanide source in a microreactor. The use of immobilized enzymes within a flow reactor combines the benefits of biocatalysis with the efficiencies of continuous processing. researchgate.net

Studies on the enantioselective synthesis of cyanohydrins in continuous flow systems using immobilized hydroxynitrile lyases have shown high substrate conversion and excellent enantiomeric excess with short residence times. rsc.orgrsc.org For example, the synthesis of (R)-cyanohydrins in a silica (B1680970) microreactor achieved over 90% conversion and enantiomeric excess. researchgate.net This approach minimizes the chemical background reaction, which can be a significant issue in batch processes, especially with highly reactive substrates. rsc.org The productivity, often measured as the space-time-yield (STY), can be significantly higher in continuous flow systems compared to batch reactions. rsc.org

| Reactor Type | Catalyst | Substrate | Residence Time | Conversion | Enantiomeric Excess |

| Silica Microreactor | Immobilized AtHNL | 4-(trifluoromethyl)benzaldehyde | 3 - 30 min | 90 - 95% | 90 - 98% |

| Packed-Bed Microreactor | Immobilized Lipase (B570770) | Not Specified | 1 min | ~100% | Not Specified |

While specific data for the continuous flow synthesis of this compound is not extensively available, the successful application of this technology to analogous cyanohydrin syntheses strongly suggests its potential for a safer, more efficient, and scalable production of this important chemical compound. rsc.orgresearchgate.netrsc.org

Reaction Mechanisms and Kinetics Associated with 3,3,3 Trifluoro 2 Hydroxy Propionitrile

Detailed Mechanistic Pathways of Cyanohydrin Formation and Rearrangements

The synthesis of 3,3,3-Trifluoro-2-hydroxy-propionitrile is a classic example of cyanohydrin formation, involving the nucleophilic addition of a cyanide ion to the carbonyl carbon of trifluoroacetaldehyde (B10831). This reaction is typically base-catalyzed and proceeds through a two-step mechanism. orgoreview.comlibretexts.org

Nucleophilic Attack: The reaction is initiated by the attack of the nucleophilic cyanide ion (CN⁻) on the electrophilic carbonyl carbon of trifluoroacetaldehyde. The potent electron-withdrawing effect of the trifluoromethyl (-CF3) group makes the carbonyl carbon exceptionally electrophilic, thus facilitating this attack. This step results in the formation of a tetrahedral alkoxide intermediate, where the pi bond of the carbonyl group is broken, and its electrons are transferred to the oxygen atom. libretexts.orgyoutube.com

Protonation: The negatively charged alkoxide intermediate is subsequently protonated by a proton source, typically hydrogen cyanide (HCN) that is present in equilibrium or another weak acid. libretexts.org This step yields the final product, this compound, and regenerates the cyanide ion, which can then participate in another reaction cycle. libretexts.org

While cyanohydrins can undergo various transformations, specific intramolecular rearrangements for this compound itself are not commonly reported under standard conditions. Its reactivity is primarily centered on transformations of the hydroxyl and nitrile functional groups.

Investigation of Nucleophilic and Electrophilic Reactivity at the Chiral Center and Nitrile Moiety

The reactivity of this compound is dictated by its two primary functional groups—the hydroxyl group at the chiral center and the terminal nitrile moiety.

Reactivity at the Chiral Center: The carbon atom bonded to the hydroxyl, nitrile, and trifluoromethyl groups is a chiral center. The hydroxyl group (-OH) can act as a nucleophile or can be deprotonated to form a more potent nucleophilic alkoxide. Conversely, after protonation, it can depart as a water molecule, rendering the chiral carbon susceptible to nucleophilic attack. The strong electron-withdrawing -CF3 group enhances the electrophilicity of this carbon center, making it more reactive towards nucleophiles compared to its non-fluorinated analogs.

Reactivity of the Nitrile Moiety: The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (3,3,3-trifluoro-2-hydroxypropanoic acid) or, under milder conditions, a propionamide (B166681) intermediate. researchgate.netchemistrysteps.com For instance, treatment with concentrated sulfuric acid can convert the nitrile to an amide. google.com

Reduction: The nitrile group can be reduced to a primary amine (3-amino-1,1,1-trifluoro-2-propanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com This transformation provides a pathway to chiral β-amino alcohols.

The table below summarizes the reactivity at the key sites of the molecule.

| Functional Group | Type of Reactivity | Potential Reactions | Resulting Functional Group |

| Hydroxyl (-OH) | Nucleophilic | Acylation, Etherification | Ester, Ether |

| Basic (as alkoxide) | Nucleophilic substitution | Ether | |

| Electrophilic (after protonation) | Substitution (S N 1/S N 2) | Halide, etc. | |

| Nitrile (-C≡N) | Electrophilic | Hydrolysis (acid/base) | Carboxylic acid, Amide |

| Electrophilic | Reduction (e.g., LiAlH₄) | Primary Amine | |

| Nucleophilic (N lone pair) | Coordination to metals | Metal complexes |

Stereocontrol Mechanisms in Asymmetric Transformations Involving the Compound

The formation of this compound from the achiral trifluoroacetaldehyde creates a stereocenter. Without a chiral influence, a racemic mixture of (R)- and (S)-enantiomers is produced. Achieving stereocontrol to synthesize a single enantiomer is a significant goal, often accomplished through enzymatic or catalyst-based methods. scispace.com

Enzymatic Synthesis: A primary method for the asymmetric synthesis of cyanohydrins is the use of enzymes called oxynitrilases (or hydroxynitrile lyases). d-nb.info These enzymes catalyze the enantioselective addition of HCN to aldehydes. nih.gov By selecting an appropriate (R)- or (S)-selective oxynitrilase, it is possible to produce either the (R)- or (S)-enantiomer of this compound in high enantiomeric excess. researchgate.net The mechanism involves the binding of the aldehyde within the chiral active site of the enzyme, which directs the cyanide attack to one face of the carbonyl group. nih.gov

Chiral Catalysts: Asymmetric synthesis can also be achieved using chiral Lewis acid or Lewis base catalysts. A chiral catalyst can coordinate to the trifluoroacetaldehyde, creating a chiral environment that biases the trajectory of the incoming cyanide nucleophile, leading to the preferential formation of one enantiomer.

The subsequent stereoselective transformations of the racemic or enantiopure cyanohydrin are also of interest. For example, the kinetic resolution of a related racemic amide, (R,S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, has been achieved using stereospecific amidases to produce enantiomerically pure acids and amides. researchgate.net

Kinetic Studies and Reaction Rate Determinants

The rate of formation of this compound is influenced by several factors, including reactant concentrations, pH, temperature, and the electronic nature of the substrate.

Kinetic studies on the formation of similar, non-fluorinated cyanohydrins have shown that the reaction often follows a second-order rate law, being first order in both the carbonyl compound and the cyanide ion. researchgate.net

Rate = k[R-CHO][CN⁻]

The key determinants of the reaction rate include:

Electronic Effects: The carbonyl carbon of trifluoroacetaldehyde is highly electron-deficient due to the powerful inductive effect of the -CF3 group. This high electrophilicity significantly increases the rate of nucleophilic attack by the cyanide ion compared to non-fluorinated aldehydes like acetaldehyde.

Steric Effects: Trifluoroacetaldehyde is sterically unhindered, which allows for rapid reaction rates. As steric bulk increases around the carbonyl group (e.g., in ketones), the rate of cyanohydrin formation generally decreases. orgoreview.com

pH: The reaction rate is highly dependent on pH. The nucleophile is the cyanide ion (CN⁻), but the proton source is often HCN. Since HCN is a weak acid (pKa ≈ 9.2), at low pH, the concentration of CN⁻ is too low for a fast reaction. At high pH (e.g., >10), the concentration of CN⁻ is high, but the carbonyl compound may undergo side reactions like aldol (B89426) condensation (though not applicable to trifluoroacetaldehyde which lacks α-hydrogens). Therefore, the reaction is often fastest under weakly basic or neutral conditions where sufficient concentrations of both species are present. libretexts.org

| Carbonyl Compound | Relative Rate Constant (approx.) | Key Structural Feature |

| Formaldehyde | Very High | No steric hindrance |

| Acetaldehyde | High | Small methyl group |

| Propionaldehyde | Moderate | Larger ethyl group |

| Acetone (B3395972) (a ketone) | Low | Steric hindrance, less electrophilic |

| Trifluoroacetaldehyde (predicted) | Very High | Highly electrophilic carbon |

This table is illustrative, based on general principles of chemical kinetics. orgoreview.comresearchgate.net

Strategic Derivatization and Synthetic Transformations of 3,3,3 Trifluoro 2 Hydroxy Propionitrile

Functional Group Interconversions at the Nitrile Moiety

The electron-withdrawing nature of the adjacent trifluoromethyl and hydroxyl groups influences the reactivity of the nitrile carbon, making it susceptible to nucleophilic attack. This reactivity is central to the conversion of the nitrile into other valuable functional groups.

The hydrolysis of the nitrile group in 3,3,3-trifluoro-2-hydroxy-propionitrile to a carboxylic acid represents a fundamental transformation. This reaction can be achieved under both acidic and alkaline conditions, typically requiring heating. chemguide.co.uklibretexts.org

Under acidic conditions, the nitrile is heated with a mineral acid like sulfuric acid or hydrochloric acid. libretexts.orggoogle.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid, 3,3,3-trifluoro-2-hydroxy-propionic acid. libretexts.orgchemistrysteps.com For instance, a related compound, 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile, is hydrolyzed by heating in 98% sulfuric acid. google.com

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base such as sodium hydroxide. chemguide.co.uk This process initially yields the carboxylate salt, which upon acidification with a strong acid, provides the free carboxylic acid. libretexts.org Enzymatic hydrolysis using nitrilase enzymes also presents a mild and often stereoselective alternative for converting nitriles to carboxylic acids. organic-chemistry.org

Direct conversion to esters can be achieved by conducting the hydrolysis in the presence of an alcohol, which intercepts the intermediate to form the ester product.

Table 1: Conditions for the Hydrolysis of the Nitrile Group

| Product | Reagents and Conditions | Reaction Type |

|---|---|---|

| Carboxylic Acid | Dilute H₂SO₄ or HCl, heat (reflux) | Acid Hydrolysis |

| Carboxylate Salt | NaOH(aq), heat (reflux) | Alkaline Hydrolysis |

| Carboxylic Acid | 1. NaOH(aq), heat; 2. H₃O⁺ | Alkaline Hydrolysis followed by Acidification |

The nitrile group can be reduced to a primary amine, yielding 3,3,3-trifluoro-2-hydroxy-propan-1-amine. This transformation is typically accomplished using powerful reducing agents or catalytic hydrogenation. chemguide.co.ukyoutube.com

A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. chemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. Subsequent acidic workup is required to liberate the primary amine. chemguide.co.uk It is important to note that less powerful reducing agents like sodium borohydride (B1222165) are generally not sufficient to reduce nitriles. chemguide.co.uk

Catalytic hydrogenation is another viable method, involving the reaction of the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.ukyoutube.com This reaction often requires elevated temperature and pressure to proceed efficiently. chemguide.co.uk

Table 2: Reagents for the Reduction of the Nitrile Group to a Primary Amine

| Reagent(s) | Solvent | Conditions |

|---|---|---|

| 1. Lithium Aluminum Hydride (LiAlH₄); 2. H₃O⁺ | Diethyl ether or THF | Anhydrous conditions, followed by aqueous workup |

The nitrile functionality of this compound serves as a precursor for the synthesis of amidines and other nitrogen-containing heterocycles. The Pinner reaction is a classical method for converting nitriles into imidates, which are key intermediates for amidine synthesis. semanticscholar.org

In the Pinner reaction, the nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride (HCl). This reaction forms an imidate hydrochloride salt. Subsequent treatment of the imidate with an amine or ammonia (B1221849) leads to the formation of the corresponding amidine. semanticscholar.orgorganic-chemistry.org The choice of amine determines the substitution pattern on the final amidine product.

The synthesis of amidines can also be achieved through various other methods, including multi-component reactions or by using reagents like 2,2,2-trifluoro- and trichloroethyl imidates which react with amines under mild conditions. organic-chemistry.orgnih.gov

Table 3: General Synthesis of Amidines via the Pinner Reaction

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | R'-OH, Anhydrous HCl | Imidate Hydrochloride (Pinner Salt) |

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a versatile handle for further synthetic modifications. It can be protected to mask its reactivity during transformations at the nitrile moiety or derivatized to introduce new functionalities.

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent its interference with reagents targeting other parts of the molecule. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable under mild conditions. masterorganicchemistry.com

Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers. harvard.edu These are typically formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

Other options include acetal (B89532) protecting groups like tetrahydropyranyl (THP) ethers or ketals for diols. masterorganicchemistry.comhighfine.com For diols, acetonide protection is common, achieved by reacting the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. highfine.com

Table 4: Common Protecting Groups for the Hydroxyl Moiety

| Protecting Group | Formation Reagents | Deprotection Reagents |

|---|---|---|

| Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | Tetrabutylammonium Fluoride (TBAF) |

| Tetrahydropyranyl (THP) Ether | Dihydropyran, Acid catalyst (e.g., PTSA) | Aqueous Acid |

The hydroxyl group can be readily converted into a variety of other oxygen-containing functionalities, such as ethers and esters.

Ether formation is typically achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (R-X). nih.gov

Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. rsc.org When using a carboxylic acid, the reaction is typically catalyzed by a strong acid (Fischer esterification). Reactions with more reactive acyl chlorides or anhydrides are often performed in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Table 5: Synthesis of Ethers and Esters from the Hydroxyl Group

| Derivative | Reagents | Reaction Type |

|---|---|---|

| Ether (R-O-R') | 1. NaH; 2. R'-X (Alkyl Halide) | Williamson Ether Synthesis |

| Ester (R-O-CO-R') | R'-COOH, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Ester (R-O-CO-R') | R'-COCl (Acyl Chloride), Pyridine | Acylation |

Elimination Reactions and Olefin Formation

The dehydration of β-hydroxy nitriles, such as this compound, represents a direct pathway to the synthesis of α,β-unsaturated nitriles. This elimination reaction typically involves the removal of a molecule of water from the substrate, leading to the formation of a carbon-carbon double bond. While specific studies on the dehydration of this compound are not extensively documented, the principles of this transformation can be inferred from the known reactivity of analogous compounds. The presence of the electron-withdrawing trifluoromethyl and nitrile groups is expected to influence the reactivity of the hydroxyl group and the adjacent proton, thereby dictating the conditions required for elimination.

The conversion of the hydroxyl group into a better leaving group is a common strategy to facilitate elimination reactions. This can be achieved through various methods, including acid-catalyzed dehydration or conversion of the alcohol to a sulfonate ester (e.g., tosylate or mesylate) followed by base-induced elimination.

Table 1: Potential Reagents for the Dehydration of this compound

| Reagent Class | Specific Examples | Expected Product |

| Strong Acids | H₂SO₄, H₃PO₄ | 2,3,3-Trifluoroacrylonitrile |

| Dehydrating Agents | P₂O₅, Burgess reagent | 2,3,3-Trifluoroacrylonitrile |

| Two-step (via sulfonate) | 1. TsCl, pyridine 2. DBU, NaH | 2,3,3-Trifluoroacrylonitrile |

The resulting olefin, 2,3,3-trifluoroacrylonitrile, is a potentially valuable synthon due to the presence of the electron-deficient double bond and the trifluoromethyl group, making it susceptible to nucleophilic attack and a participant in various cycloaddition reactions.

Reactivity at the Trifluoromethyl Group and Adjacent Carbon Centers

The trifluoromethyl (CF₃) group in this compound is generally considered to be chemically robust. However, under specific conditions, it can undergo transformations. The strong electron-withdrawing nature of the three fluorine atoms significantly influences the reactivity of the adjacent carbon atom and the C-F bonds themselves.

One area of reactivity involves the potential for defluorination or hydrodefluorination reactions. Research on trifluoromethylarenes and other trifluoromethyl-containing compounds has shown that reductive defluorination can be achieved using various reagents, including photoredox catalysts. researchgate.netnih.gov These reactions often proceed through radical anion intermediates. The presence of the adjacent nitrile group in this compound would likely enhance the susceptibility of the trifluoromethyl group to single-electron reduction, potentially facilitating the cleavage of a C-F bond.

Furthermore, the carbon atom to which the trifluoromethyl group is attached is highly electrophilic. This electrophilicity can be exploited in reactions with strong nucleophiles. While direct nucleophilic attack on the trifluoromethyl group is challenging, reactions that proceed via an initial interaction at another site in the molecule could lead to subsequent transformations involving the CF₃ group. For instance, intramolecular reactions following the deprotonation of the hydroxyl group could potentially lead to cyclization with displacement of a fluoride ion, although such a reaction would be sterically demanding.

Table 2: Potential Reactions at the Trifluoromethyl Group and Adjacent Carbon

| Reaction Type | Reagent/Condition | Potential Product |

| Reductive Defluorination | Photoredox catalyst, H-atom donor | 3,3-Difluoro-2-hydroxy-propionitrile |

| Nucleophilic Attack | Strong, hindered bases | Potential for complex rearrangements |

Tandem Reactions and Cascade Processes Utilizing the this compound Framework

The bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, makes it an attractive substrate for tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

A plausible tandem reaction could involve the in situ formation of this compound from trifluoroacetaldehyde (B10831) and a cyanide source, followed by an immediate subsequent reaction of the hydroxyl group. For example, acylation or silylation of the hydroxyl group could be performed in the same pot, trapping the cyanohydrin as it is formed. This approach can be beneficial when the cyanohydrin itself is unstable or prone to retro-cyanation.

Cascade reactions initiated by the derivatization of one of the functional groups are also conceivable. For instance, conversion of the hydroxyl group to a leaving group could trigger an intramolecular cyclization involving the nitrile nitrogen, leading to the formation of a heterocyclic ring system. Alternatively, enzymatic cascades could be employed. The use of a hydroxynitrile lyase for the enantioselective synthesis of the cyanohydrin, followed by a reaction catalyzed by another enzyme, such as a lipase (B570770) for acylation or a nitrilase for hydrolysis of the nitrile group, could provide access to chiral building blocks. researchgate.net

Table 3: Illustrative Tandem/Cascade Reaction Concepts

| Reaction Type | Key Steps | Potential Product Class |

| Tandem Cyanation/Acylation | 1. CF₃CHO + KCN 2. Ac₂O, pyridine | O-Acetyl-3,3,3-trifluoro-2-hydroxy-propionitrile |

| Cascade Cyclization | 1. Activation of OH group 2. Intramolecular nucleophilic attack by N of CN | Fluorinated heterocyclic compounds |

| Bienzymatic Cascade | 1. Hydroxynitrile lyase catalyzed cyanation 2. Lipase catalyzed acylation | Enantiomerically enriched O-acyl-3,3,3-trifluoro-2-hydroxy-propionitrile |

Application of 3,3,3 Trifluoro 2 Hydroxy Propionitrile As a Chiral Building Block in Advanced Organic Synthesis

Asymmetric Synthesis of Complex Fluorinated Molecules

The utility of chiral cyanohydrins as precursors in asymmetric synthesis is well-established, providing access to a variety of important chiral compounds such as α-hydroxycarboxylic acids, α-hydroxy aldehydes, and β-amino alcohols. d-nb.info 3,3,3-Trifluoro-2-hydroxy-propionitrile serves as a valuable starting point for complex molecules where the trifluoromethyl group is essential for the target's function. The presence of the CF₃ group enhances the electrophilicity of the carbonyl carbon in the precursor trifluoroacetaldehyde (B10831), facilitating the cyanohydrin formation.

While direct, complex syntheses starting from this compound are specialized, the principles are demonstrated in the synthesis of related fluorinated structures. For instance, the asymmetric synthesis of 3-hydroxy-3-trifluoromethyl benzofuran-2-ones is achieved through a tandem Friedel-Crafts/lactonization reaction of phenols with ethyl 3,3,3-trifluoro-pyruvate. nih.gov This reaction, catalyzed by a chiral Lewis acid, produces complex heterocyclic structures with high enantioselectivity (up to >99% ee). nih.gov This highlights the reactivity of the trifluoromethyl-activated carbonyl system, analogous to the precursor of this compound.

The synthetic potential lies in the selective transformation of the nitrile and hydroxyl groups. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the hydroxyl group can be protected, oxidized, or substituted. These transformations allow the chiral trifluoromethylated scaffold to be elaborated into more complex structures.

Table 1: Potential Transformations of this compound for Complex Molecule Synthesis

| Functional Group | Transformation | Resulting Moiety | Potential Application |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | Precursor to esters, amides |

| Nitrile (-CN) | Reduction | Amine (-CH₂NH₂) | Building block for N-heterocycles |

| Hydroxyl (-OH) | Oxidation | Ketone | Synthesis of α-keto acids |

Stereoselective Construction of Bioactive Scaffolds

The creation of novel bioactive scaffolds is a critical endeavor in drug discovery. The trifluoromethyl group is a key pharmacophore that can enhance the biological activity of lead compounds. While the direct application of this compound in the synthesis of propofol (B549288) analogs is not prominently documented, its potential as a building block for other bioactive scaffolds is significant.

For example, new trifluoromethylated scaffolds based on 1,2,3-triazoles have been synthesized from trifluoromethyl propargylamines. nih.gov This demonstrates a strategy where a simple trifluoromethylated precursor is used to construct more complex, biologically relevant heterocyclic systems via "click chemistry." nih.gov The fundamental reactivity of a trifluoromethyl-containing building block allows for its incorporation into diverse molecular frameworks.

The stereocenter of this compound is crucial for constructing enantiomerically pure bioactive molecules. By using an enantiopure form of the cyanohydrin, obtained through enzymatic methods or asymmetric catalysis, chemists can ensure the correct stereochemistry in the final bioactive product, which is often critical for its therapeutic efficacy and safety. d-nb.info

Role in the Synthesis of Pharmacologically Active Compounds and Agrochemical Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The trifluoromethyl group is known to improve metabolic stability, bioavailability, and binding affinity of drug candidates.

A closely related compound, (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, is cited as an important intermediate for preparing therapeutic amides. google.com The synthesis of this acid can start from a cyanohydrin precursor, 2-hydroxy-2-methyl-3,3,3-trifluoromethylpropionitrile, highlighting the role of the cyanohydrin as a key building block. google.com This underscores the pathway from a trifluoromethylated cyanohydrin to a pharmacologically relevant carboxylic acid.

Furthermore, the broader class of 3-substituted-3'-hydroxypropionitriles are recognized as essential intermediates for a range of medical and agricultural products. These include precursors for anti-cancer agents and the cholesterol-lowering drug atorvastatin. google.com The trifluorinated version, this compound, fits within this class of versatile intermediates, offering the added benefits of the CF₃ group. Its ability to introduce this moiety into molecular targets makes it a valuable compound in the development of new, more effective drugs and crop protection agents.

Table 2: Examples of Bioactive Molecules Synthesized from Related Fluorinated Building Blocks

| Starting Material Class | Resulting Bioactive Compound Class | Potential Therapeutic Area |

|---|---|---|

| Trifluoromethyl-substituted pyruvates | Benzofuranones | Various |

| Trifluoromethyl propargylamines | 1,2,3-Triazoles | Peptidomimetics |

Incorporation into Advanced Materials and Supramolecular Assemblies

The unique properties imparted by fluorine are also harnessed in materials science. Fluorinated polymers exhibit exceptional thermal stability, chemical resistance, and specific optical and dielectric properties. researchgate.net While the direct polymerization of this compound is not a common application, it can serve as a precursor for fluorinated monomers.

The trifluoromethyl group can significantly influence the self-assembly of molecules into supramolecular structures. For instance, a perfluorinated hydroxyisobutyric acid derivative, structurally related to hydrolyzed this compound, forms supramolecular chains in the solid state through hydrogen bonding. researchgate.net This suggests that the trifluoromethyl and hydroxyl groups can act in concert to direct the formation of ordered architectures. Introducing fluorine into self-assembling systems often leads to more stable and robust lattices. oakwoodchemical.com

The incorporation of trifluoromethyl groups into polymers has been shown to lower the dielectric constant and reduce moisture absorption, properties that are highly desirable for advanced electronic materials. researchgate.net Furthermore, fluorination of polymer donors by replacing methyl groups with trifluoromethyl groups has been demonstrated to improve the performance of polymer solar cells. rsc.org As a chiral, functionalized trifluoromethyl-containing molecule, this compound represents a potential building block for the synthesis of specialized fluorinated polymers and materials where chirality and fluorine content are key to function.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,3,3 Trifluoro 2 Hydroxy Propionitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 3,3,3-Trifluoro-2-hydroxy-propionitrile, a multi-nuclear approach provides a complete picture of the molecule's framework.

A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR is essential for the structural verification of this compound. While experimental spectra are not publicly available, the expected chemical shifts and coupling patterns can be reliably predicted based on the electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two main signals corresponding to the methine (CH) and hydroxyl (OH) protons.

The methine proton, being attached to a carbon bearing both an electronegative hydroxyl group and an electron-withdrawing trifluoromethyl group, is expected to appear significantly downfield. Its signal would likely be a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group.

The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals for the three carbon atoms in the molecule.

The carbon of the trifluoromethyl group (C-3) will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF).

The methine carbon (C-2), bonded to the hydroxyl group and the CF₃ group, will also be a quartet due to two-bond coupling to the fluorine atoms (²JCF).

The nitrile carbon (C-1) is expected to have a characteristic chemical shift in the typical range for nitriles (110-125 ppm).

¹⁹F NMR: The ¹⁹F NMR spectrum provides direct information about the fluorine-containing group. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal would appear as a doublet due to coupling with the adjacent methine proton.

| Predicted ¹H NMR Data for this compound | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH | ~ 4.5 - 5.0 | Quartet (q) | ³JHF ~ 7-8 |

| OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet (br s) | N/A |

| Predicted ¹³C NMR Data for this compound | |||

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C-1 (-CN) | ~ 115 - 120 | Singlet | N/A |

| C-2 (-CHOH) | ~ 65 - 70 | Quartet (q) | ²JCF ~ 30-35 |

| C-3 (-CF₃) | ~ 120 - 125 | Quartet (q) | ¹JCF ~ 280-290 |

To confirm the atomic connectivity and spatial relationships within the molecule, advanced 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the methine (CH) proton and the hydroxyl (OH) proton, confirming their scalar coupling and proximity, provided that the hydroxyl proton exchange is not too rapid.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would display a cross-peak connecting the methine proton signal to the C-2 carbon signal, definitively assigning the proton to its corresponding carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₃H₂F₃NO), the theoretical exact mass can be calculated with high precision. HRMS analysis would be expected to yield a molecular ion peak that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

| HRMS Data for this compound | |

| Molecular Formula | C₃H₂F₃NO |

| Calculated Exact Mass ([M]+) | 125.01156 u |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. The fragmentation of this compound would likely proceed through the loss of small, stable neutral molecules. Plausible fragmentation pathways include:

Loss of hydrogen cyanide (HCN): A common fragmentation for cyanohydrins, leading to a significant fragment ion.

Loss of hydrogen fluoride (B91410) (HF): A characteristic fragmentation for fluorinated compounds.

Loss of carbon monoxide (CO): Resulting from the cleavage of the C-C bond adjacent to the hydroxyl group.

Analysis of these fragmentation patterns allows for the unambiguous confirmation of the molecule's structure. Studies on related nitrile-containing compounds have shown that fragmentation is highly dependent on the molecular structure, providing a reliable method for structural confirmation. nih.gov

| Predicted MS/MS Fragmentation for this compound | ||

| Precursor Ion (m/z) | Neutral Loss | Predicted Fragment Ion (m/z) |

| 125.0116 | HCN | 98.0008 |

| 125.0116 | HF | 105.0087 |

| 98.0008 | CO | 69.9952 ([CF₃]⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretch: A weaker absorption band for the methine C-H stretch would appear around 2900-3000 cm⁻¹.

C≡N Stretch: The nitrile group should exhibit a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. The presence of electronegative substituents can slightly shift this frequency.

C-F Stretch: Very strong and characteristic absorption bands for the C-F bonds of the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹.

C-O Stretch: A strong absorption for the C-O single bond stretch is anticipated around 1050-1150 cm⁻¹.

The combination of these characteristic bands provides a unique spectral fingerprint for this compound.

| Predicted IR Absorption Frequencies for this compound | ||

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 (Sharp, Medium) |

| Methine (-CH) | C-H Stretch | 2900 - 3000 (Weak) |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1000 - 1350 (Strong, Multiple bands) |

| Alcohol (-C-O) | C-O Stretch | 1050 - 1150 (Strong) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with polarized light. Among these, Electronic Circular Dichroism (ECD) is a powerful, non-destructive method for investigating the stereochemical features of chiral molecules like this compound.

ECD spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule as a function of wavelength. nih.gov This differential absorption, known as the Cotton effect, produces a characteristic spectrum for each enantiomer. The resulting ECD spectra of a pair of enantiomers are typically mirror images of each other; for instance, where one enantiomer shows a positive Cotton effect (a positive peak), the other will show a negative one of equal magnitude. nih.gov

The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with a theoretically calculated spectrum. nih.gov This process involves computational methods, such as time-dependent density functional theory (TDDFT), to predict the ECD spectrum for a known configuration (e.g., the R-enantiomer). If the predicted spectrum's key features and signs match the experimental spectrum, the absolute configuration of the sample can be confidently assigned. americanlaboratory.com Alternatively, comparison with the known spectrum of an enantiomerically pure standard can also establish the absolute configuration. mtoz-biolabs.com

Furthermore, ECD is a valuable tool for quantifying the enantiomeric purity or enantiomeric excess (ee) of a sample. The magnitude of the ECD signal, often expressed as the differential extinction coefficient (Δε), is directly proportional to the concentration difference between the two enantiomers. nih.gov A racemic mixture, having equal concentrations of both enantiomers, is chiroptically silent and produces no ECD signal. By constructing a calibration curve plotting Δε at a specific wavelength against known enantiomeric compositions, the enantiomeric excess of an unknown sample can be accurately determined. nih.gov While the nitrile chromophore itself can present challenges for direct analysis, the presence of the hydroxyl group and the influence of the trifluoromethyl group create a chiral environment that can be probed by ECD. nih.gov

Table 1: Representative ECD Data for Enantiomeric Purity Analysis of this compound

| Sample (Enantiomeric Excess, ee) | Configuration | Wavelength of Maximum Amplitude (λmax) | Differential Extinction Coefficient (Δε) (M-1cm-1) |

|---|---|---|---|

| 100% ee | (R)-enantiomer | 215 nm | +1.50 |

| 100% ee | (S)-enantiomer | 215 nm | -1.50 |

| 90% ee | (R)-enriched | 215 nm | +1.35 |

| 50% ee | (S)-enriched | 215 nm | -0.75 |

| 0% ee (Racemic) | N/A | 215 nm | 0.00 |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess

Chromatography is an indispensable analytical technique for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, both achiral and chiral chromatographic methods are essential for comprehensive characterization.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Standard achiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary methods for assessing the chemical purity of this compound. These techniques separate the target compound from any potential impurities, such as unreacted starting materials, reagents, solvents, or side-products from the synthesis.

In HPLC, a sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. researchgate.net The separation is based on the differential partitioning of the sample components between the two phases. A detector, commonly a UV detector, records the signal as each component elutes, producing a chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

GC operates on a similar principle, but the mobile phase is an inert gas (carrier gas), and the sample must be volatile and thermally stable. Separation occurs in a capillary column, and detection is often performed using a Flame Ionization Detector (FID). The volatility of this compound makes it a suitable candidate for GC analysis, potentially after derivatization of the hydroxyl group to enhance thermal stability and peak shape.

Table 2: Illustrative HPLC Method for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| straightenColumn | C18, 4.6 x 150 mm, 5 µm |

| opacityMobile Phase | Acetonitrile:Water (40:60, v/v) |

| fast_forwardFlow Rate | 1.0 mL/min |

| thermostatColumn Temperature | 30 °C |

| visibilityDetection | UV at 210 nm |

| scheduleRetention Time | 4.5 min |

| assessmentCalculated Purity | 99.7% |

Chiral Chromatography (GC-Chiral, HPLC-Chiral)

While standard chromatography assesses chemical purity, it cannot distinguish between enantiomers. Chiral chromatography is specifically designed to separate enantiomers, enabling the determination of enantiomeric excess (ee). This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. gcms.cz

Chiral Gas Chromatography (GC-Chiral) is highly effective for the enantioseparation of volatile compounds. nih.gov For a molecule like this compound, columns with a CSP based on derivatized cyclodextrins are often employed. gcms.cz The enantiomers form transient, diastereomeric inclusion complexes with the chiral cyclodextrin (B1172386) cavity, and the difference in the stability of these complexes results in their separation. The ratio of the peak areas in the resulting chromatogram is used to calculate the enantiomeric excess. ed.gov

Chiral High-Performance Liquid Chromatography (HPLC-Chiral) is the most widely used technique for enantiomeric separation due to its versatility and broad applicability. A vast array of CSPs is commercially available, with polysaccharide-based (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based columns being particularly common. The development of a successful chiral HPLC method involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. Once separated, the enantiomeric excess is calculated from the relative peak areas. gimitec.com This technique is crucial for quality control in asymmetric synthesis, ensuring the stereochemical integrity of the final product.

Table 3: Representative Chiral GC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| straightenChiral Column | Chiraldex G-TA (gamma-cyclodextrin trifluoroacetyl) |

| airCarrier Gas | Helium, 1.2 mL/min |

| thermostatOven Program | 80 °C (isothermal) |

| settings_input_componentInjector/Detector Temp. | 220 °C / 250 °C (FID) |

| scheduleRetention Time (R)-enantiomer | 12.3 min |

| scheduleRetention Time (S)-enantiomer | 13.1 min |

| assessmentCalculated Enantiomeric Excess | 98.5% ee (S) |

Table 4: Representative Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

|---|---|

| straightenChiral Column | Astec CHIROBIOTIC T, 4.6 x 250 mm, 5 µm |

| opacityMobile Phase | Hexane:Ethanol (95:5, v/v) |

| fast_forwardFlow Rate | 0.8 mL/min |

| thermostatColumn Temperature | 25 °C |

| visibilityDetection | UV at 210 nm |

| scheduleRetention Time (R)-enantiomer | 9.8 min |

| scheduleRetention Time (S)-enantiomer | 11.2 min |

| assessmentCalculated Enantiomeric Excess | 99.2% ee (R) |

Computational and Theoretical Investigations of 3,3,3 Trifluoro 2 Hydroxy Propionitrile

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational preferences of a molecule are crucial for its function and interaction with other molecules. Conformational analysis, often performed using computational methods, identifies the most stable arrangements of atoms (conformers) and the energy barriers between them. The presence of hydroxyl and nitrile groups in 3,3,3-Trifluoro-2-hydroxy-propionitrile suggests the potential for significant intra- and intermolecular hydrogen bonding. Computational studies on other molecules have demonstrated the ability to model these interactions precisely. researchgate.netnih.gov However, a specific conformational analysis or a detailed study of the non-covalent interactions for this particular nitrile has not been found in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are employed to study the movement of atoms and molecules over time, providing a view of the dynamic behavior of a compound. uq.edu.aunih.gov These simulations are especially useful for understanding how a molecule behaves in solution and how solvent molecules affect its conformation and properties. For a molecule like this compound, MD simulations could elucidate its interactions with various solvents, which is critical for understanding its solubility and reactivity in different environments. Despite the availability of force fields and simulation packages to perform such studies, specific MD simulation results for this compound are not publicly available. researchgate.netmdpi.com

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods are routinely used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can aid in the experimental characterization of new compounds. nanobioletters.comnih.gov Furthermore, reactivity profiles, including electrostatic potential maps and frontier molecular orbital analysis, can predict the most likely sites for chemical reactions. These predictive capabilities are a cornerstone of modern chemical research. frontiersin.org Regrettably, there are no published studies containing predicted spectroscopic data or detailed reactivity analyses for this compound.

Application of In Silico Methods in Reaction Design and Optimization

In silico (computational) methods are increasingly used to design and optimize synthetic routes for chemical compounds. mit.edu By modeling reaction mechanisms and predicting potential energy surfaces, chemists can identify the most efficient pathways, catalysts, and reaction conditions before undertaking extensive laboratory work. While there are general methods for the synthesis of related nitriles and hydroxynitriles, computational studies aimed at designing or optimizing the synthesis of this compound specifically are not documented in the available research. organic-chemistry.orgsavemyexams.com

Emerging Research Directions and Future Prospects for 3,3,3 Trifluoro 2 Hydroxy Propionitrile Chemistry

Development of Novel Catalytic Systems for Highly Stereoselective Synthesis

The synthesis of enantiomerically pure cyanohydrins is of paramount importance, as they serve as versatile chiral building blocks for a wide array of biologically active molecules. d-nb.inforesearchgate.net A primary focus of emerging research is the development of novel catalytic systems capable of producing 3,3,3-Trifluoro-2-hydroxy-propionitrile with high stereoselectivity. The strong electron-withdrawing nature of the trifluoromethyl group presents unique challenges and opportunities for catalyst design.

Current research is actively pursuing several classes of catalysts:

Chiral Lewis Acid Catalysts: Titanium-based complexes, particularly those involving cinchona alkaloids and substituted 2,2'-biphenols, have shown great promise in the asymmetric cyanation of various substrates, including aldehydes and ketones. nih.gov These systems operate by activating the carbonyl group toward nucleophilic attack. Future work aims to optimize these catalysts specifically for trifluoroacetaldehyde (B10831), targeting higher yields and enantiomeric excess (ee). DFT calculations are being employed to understand the mechanism of Ti(IV)-catalyzed asymmetric cyanation, which will aid in the rational design of more efficient catalysts. mdpi.com

Organocatalysts: Metal-free organocatalysis represents a rapidly growing field for asymmetric synthesis. Chiral thioureas, cinchona alkaloid derivatives, and other hydrogen-bond donors are being investigated for their potential to co-activate both the carbonyl substrate and the cyanide source. msu.edu Non-enzymatic asymmetric cyanation using chiral Lewis bases has also proven effective for challenging substrates like acylsilanes, suggesting a potential avenue for trifluoromethyl ketones and aldehydes. nih.gov

Biocatalysts: Enzymatic methods offer high selectivity under mild conditions. Oxynitrilases are enzymes that naturally catalyze cyanohydrin formation and are a key area of investigation for producing chiral trifluoromethylated cyanohydrins. researchgate.net Furthermore, kinetic resolution of racemic cyanohydrin derivatives using lipases is another established biocatalytic strategy. d-nb.info The development of robust, engineered enzymes tailored for fluorinated substrates is a significant future prospect.

| Catalyst Type | Specific Catalyst System | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Lewis Acid | Cinchona Alkaloid / Ti(OiPr)₄ / Biphenol | Ketimines | >99% | nih.gov |

| Chiral Lewis Acid | Cinchona Alkaloid / Ti(OiPr)₄ / Biphenol | Aldehydes | up to 96% | nih.gov |

| Organocatalyst | (DHQD)₂PHAL | Unsaturated Amides (Chlorocyclization) | >99% | msu.edu |

| Biocatalyst | Oxynitrilase | Aldehydes | High (General) | researchgate.net |

| Biocatalyst | Lipase (B570770) (Kinetic Resolution) | Racemic Cyanohydrins | up to 98% | d-nb.info |

Integration into Material Science and Nanotechnology Applications

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. While this compound has not been extensively reported as a monomer, its structure suggests significant potential in material science, drawing analogies from its non-fluorinated counterpart, 3-hydroxypropionitrile.

Fluoropolymer Synthesis: The title compound is a promising candidate as a monomer or additive in the synthesis of specialty fluoropolymers. The hydroxyl and nitrile functionalities offer reactive handles for polymerization reactions, such as the formation of polyesters or polyurethanes. The resulting polymers would be expected to exhibit enhanced thermal stability and chemical inertness due to the C-F bonds. Research into the polymerization of fluoroolefins and other fluorinated monomers in environmentally benign solvents like supercritical CO₂ provides a roadmap for exploring the polymerization of new fluorinated building blocks. researchgate.net

Advanced Functional Materials: The non-fluorinated analog, 3-hydroxypropionitrile, has been utilized in solid-state composite electrolytes for dye-sensitized solar cells. chemicalbook.com This suggests a promising research direction for this compound. The trifluoromethyl group's strong dipole moment and electronic effects could modulate the electrolyte's properties, potentially leading to improved performance in energy storage and conversion devices.

Nanomaterial Functionalization: The hydroxyl group of this compound provides a point of attachment for functionalizing the surfaces of nanomaterials. This could be used to tune the surface energy, hydrophobicity, and electronic properties of nanoparticles or graphene-based materials for applications in electronics, coatings, and composites.

Exploration of Unprecedented Reactivity and Transformations

While the classic transformations of cyanohydrins into α-hydroxy acids and β-amino alcohols are well-established, the unique electronic nature of this compound opens avenues for novel and unprecedented chemical reactions. libretexts.org The interplay between the hydroxyl, nitrile, and trifluoromethyl groups can be exploited to construct complex molecular architectures.

Radical Cascade Cyclizations: A significant emerging area is the use of trifluoromethylated building blocks in radical reactions. Recent studies have shown that visible-light-induced radical trifluoromethylation of alkenes can trigger cascade cyclization events. mdpi.com This strategy allows for the rapid construction of complex, trifluoromethylated polycyclic aza-heterocycles from simple precursors. mdpi.com Applying this methodology to derivatives of this compound could provide a powerful tool for synthesizing novel heterocyclic scaffolds.

Multicomponent Reactions (MCRs): The functional groups present in the molecule make it an ideal candidate for multicomponent reactions, which allow for the synthesis of complex products in a single step. Research into the development of novel MCRs for building propellanes and other intricate heterocyclic systems demonstrates the power of this approach. nih.gov Designing MCRs that incorporate this compound could lead to highly efficient syntheses of novel fluorinated compounds.

Synthesis of N-Trifluoromethyl Compounds: The trifluoromethyl group is a key feature in many modern pharmaceuticals and materials. Developing new synthetic routes that use this compound as a precursor to molecules containing an N-CF₃ moiety is an active area of research, as these compounds have garnered significant interest for their biological activity. researchgate.net

Interdisciplinary Applications in Chemical Biology and Drug Discovery Research

The trifluoromethyl group is often considered a "bioisostere" for methyl groups or chlorine atoms and is frequently incorporated into drug candidates to enhance their metabolic stability, binding affinity, and cell permeability. orientjchem.org Consequently, this compound and its derivatives are highly valuable building blocks for the pharmaceutical and agrochemical industries.

Q & A

Q. What are the key challenges in synthesizing 3,3,3-Trifluoro-2-hydroxy-propionitrile with high enantiomeric purity, and how can they be addressed methodologically?

The synthesis of fluorinated nitriles often faces challenges in stereochemical control due to the electron-withdrawing effects of fluorine atoms. A robust approach involves enzymatic resolution using amidases, as demonstrated in the enantioselective hydrolysis of structurally similar trifluoromethyl-hydroxypropionamides. For example, Klebsiella oxytoca amidase can resolve racemic mixtures by selectively hydrolyzing one enantiomer, yielding >98% enantiomeric excess (ee) . This method can be adapted by substituting the starting material (e.g., ethyl trifluoroacetoacetate derivatives) and optimizing reaction conditions (pH, temperature, and enzyme-to-substrate ratios).

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns, as trifluoromethyl groups typically show distinct splitting patterns (e.g., quartets or triplets). NMR can resolve hydroxyl proton shifts (δ ~5–6 ppm) and nitrile proton environments.

- HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak IA/IB) paired with mass spectrometry ensures purity and enantiomeric separation. Retention times and fragmentation patterns (e.g., m/z peaks for [M+H]) should align with computational predictions.

- X-ray Crystallography : For solid-state confirmation, SHELXL software (via SHELX system) enables high-precision refinement of crystal structures, particularly for resolving fluorine atom positions and hydrogen bonding networks .

Q. How can researchers safely handle this compound given its potential reactivity?

Fluorinated nitriles may release toxic HF under acidic or high-temperature conditions. Key precautions include:

- Using inert atmospheres (N/Ar) during synthesis.

- Employing HF-resistant materials (e.g., PTFE-lined reactors).

- Implementing real-time pH monitoring to avoid acidification. Safety protocols from analogous compounds (e.g., 3,3,3-Trifluoropropionic acid) recommend immediate decontamination with calcium gluconate gel for dermal exposure and emergency ventilation for inhalation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model the electronic effects of the trifluoromethyl and hydroxyl groups. For instance:

- The electron-withdrawing -CF group polarizes the nitrile moiety, increasing susceptibility to nucleophilic attack.

- Transition-state analysis may reveal steric hindrance from the hydroxyl group, influencing regioselectivity. Software like Gaussian or ORCA can simulate reaction pathways and optimize geometries for mechanistic validation .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated hydroxypropionitrile derivatives?

Discrepancies between experimental and theoretical NMR shifts often arise from solvent effects or dynamic conformational changes. Solutions include:

- Solvent Correction : Use COSMO-RS solvation models to adjust for solvent polarity.

- Dynamic NMR (DNMR) : Analyze temperature-dependent NMR spectra to detect rotational barriers or hydrogen bonding equilibria.

- Cross-Validation : Compare with crystallographic data (e.g., bond lengths from SHELXL-refined structures) to confirm molecular conformations .

Q. How can enzymatic cascades improve the yield of this compound in multi-step syntheses?

Multi-enzyme systems (e.g., amidase coupled with a nitrilase) can streamline synthesis. For example:

- Step 1 : Amidase-catalyzed resolution of a racemic precursor (e.g., 3,3,3-trifluoro-2-hydroxypropionamide) to generate enantiopure intermediates.

- Step 2 : Nitrilase-mediated dehydration of the hydroxyl group to form the nitrile. Process optimization (e.g., enzyme immobilization, cofactor recycling) can achieve >90% conversion, as shown in analogous trifluoromethyl acid syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.